molecular formula C6H13NO2 B118650 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine CAS No. 62240-37-3

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

Cat. No.: B118650
CAS No.: 62240-37-3
M. Wt: 131.17 g/mol
InChI Key: GVVWCRQQBUQLMZ-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.18 g/mol . It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an ethanamine group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine typically involves the reaction of 2-methyl-1,3-dioxolane with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the desired reaction conditions. The product is then purified through distillation or recrystallization to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine is unique due to its specific combination of a dioxolane ring and an ethanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Biological Activity

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine, also known as 2-Methyl-1,3-dioxolane-2-ethanamine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₁₃NO₂
  • Molecular Weight : 131.18 g/mol
  • CAS Number : 62240-37-3
  • Structure : The compound features a dioxolane ring which may contribute to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity :
    • In studies involving various viral strains, derivatives of compounds similar to this compound have shown inhibitory effects against viruses such as HIV and vesicular stomatitis virus (VSV) . The mechanism often involves interference with viral replication processes.
  • Anticancer Properties :
    • Some derivatives have demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds derived from similar structures have exhibited IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7 . This suggests potential for development as anticancer agents.
  • NMDA Receptor Interaction :
    • Structure-affinity relationship studies have indicated that compounds related to this compound can act as non-competitive antagonists at NMDA receptors, which are implicated in various neurological disorders . This property could make it a candidate for further neurological research.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested based on related compounds:

  • Inhibition of Viral Replication : By interfering with viral entry or replication machinery.
  • Cytotoxic Mechanisms : Inducing apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.
  • Receptor Modulation : Altering neurotransmitter receptor activity which may influence synaptic plasticity and neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AntiviralInhibitory effect on HIV and VSV
AnticancerIC50 values in the low micromolar range
NMDA ReceptorNon-competitive antagonist

Notable Research Studies

  • Antiviral Study :
    A study conducted on various derivatives showed that certain modifications to the dioxolane structure significantly enhanced antiviral activity against HIV, with an EC50 value reported at approximately 0.15 µg/mL .
  • Cytotoxicity Assessment :
    Research demonstrated that specific analogs of this compound exhibited strong cytotoxic effects on MCF-7 breast cancer cells with IC50 values around 1.9 µg/mL compared to doxorubicin's IC50 of 3.23 µg/mL .

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2-3-7)8-4-5-9-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWCRQQBUQLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449086
Record name 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62240-37-3
Record name 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62240-37-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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